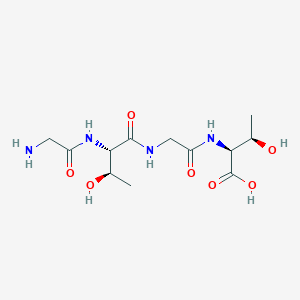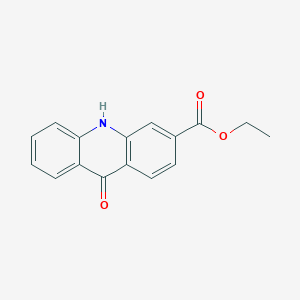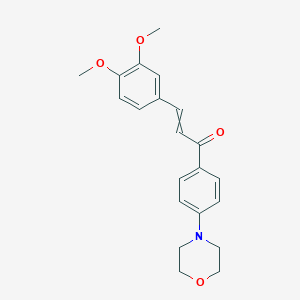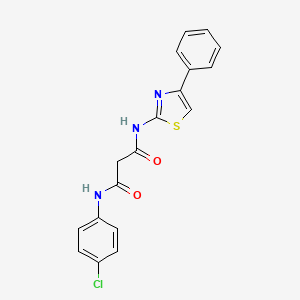
Glycyl-L-threonylglycyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-threonylglycyl-L-threonine is a peptide compound with the molecular formula C₁₀H₂₀N₄O₆ It is composed of two glycyl and two L-threonyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-threonylglycyl-L-threonine can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by deprotection and coupling of subsequent amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis involves the stepwise coupling of amino acids in solution, followed by purification and isolation of the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-threonylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted threonine derivatives.
Scientific Research Applications
Glycyl-L-threonylglycyl-L-threonine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-threonylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-threonine: A simpler dipeptide with similar structural features.
L-threonylglycyl-L-threonine: A tripeptide with one less glycyl residue.
Glycyl-L-serylglycyl-L-threonine: A peptide with a serine residue instead of one of the threonine residues.
Uniqueness
Glycyl-L-threonylglycyl-L-threonine is unique due to its specific sequence and the presence of two glycyl and two L-threonyl residues. This unique structure can confer distinct biochemical properties and interactions compared to other similar peptides.
Properties
CAS No. |
535169-12-1 |
|---|---|
Molecular Formula |
C12H22N4O7 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H22N4O7/c1-5(17)9(15-7(19)3-13)11(21)14-4-8(20)16-10(6(2)18)12(22)23/h5-6,9-10,17-18H,3-4,13H2,1-2H3,(H,14,21)(H,15,19)(H,16,20)(H,22,23)/t5-,6-,9+,10+/m1/s1 |
InChI Key |
RNJAGFOVIJSOIY-ZHYWTAKUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)



![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)




![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)



